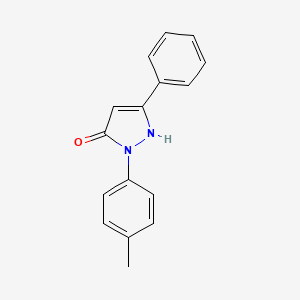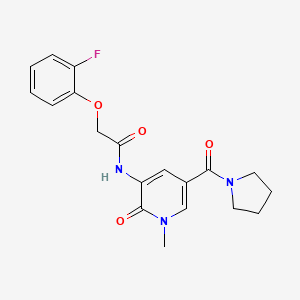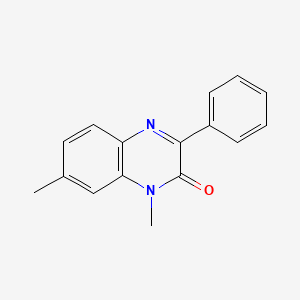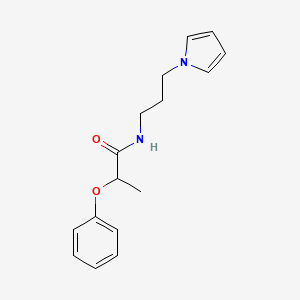
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also exert its neuroprotective effects by modulating the activity of certain signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation and increasing the activity of antioxidant enzymes. It has also been shown to protect against glutamate-induced neuronal damage and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, its potential toxicity and limited availability may be limitations for some studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound may also have applications in the treatment of other oxidative stress-related diseases, such as cardiovascular disease and cancer. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound in various fields of research.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research areas. Its synthesis methods have been optimized to produce high yields, and its biochemical and physiological effects have been studied extensively. Future research on this compound may lead to new treatments for oxidative stress-related diseases and neurodegenerative disorders.
Synthesemethoden
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in ethanol, followed by cyclization with acetic acid. These methods have been optimized to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research areas. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in vitro.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-16(19)11-15(17-18)13-5-3-2-4-6-13/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZOCYOMMGZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)


![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)


